molecular formula C10H19N3O B15263014 N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide

Cat. No.: B15263014
M. Wt: 197.28 g/mol
InChI Key: IIRBLMGCFSEUGI-UHFFFAOYSA-N
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Description

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide is a chemical compound that features a cyclopropane ring attached to a carboxamide group, which is further linked to a piperazine moiety through an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-(piperazin-1-yl)ethanamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-substituted piperazine derivatives.

Scientific Research Applications

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to modulation of biological pathways. The cyclopropane ring may contribute to the compound’s stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Piperazin-1-YL)ethyl]cyclopentanecarboxamide
  • N-[2-(Piperazin-1-YL)ethyl]cyclobutanecarboxamide

Uniqueness

N-[2-(Piperazin-1-YL)ethyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts distinct chemical and physical properties compared to its cyclopentane and cyclobutane analogs. The smaller ring size of cyclopropane can lead to increased ring strain, affecting the compound’s reactivity and stability.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

N-(2-piperazin-1-ylethyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H19N3O/c14-10(9-1-2-9)12-5-8-13-6-3-11-4-7-13/h9,11H,1-8H2,(H,12,14)

InChI Key

IIRBLMGCFSEUGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCCN2CCNCC2

Origin of Product

United States

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